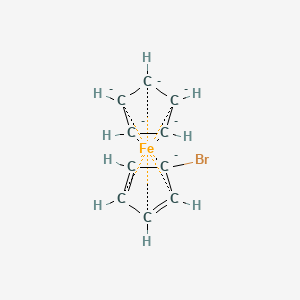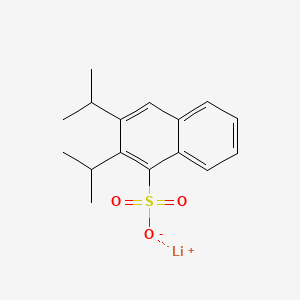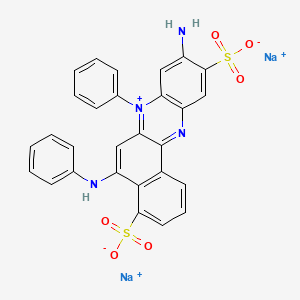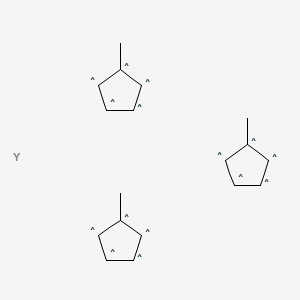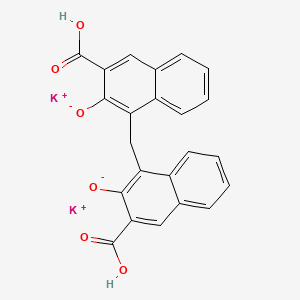
2-Octylidenecyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octylidenecyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with an octylidene group. This compound is part of the broader class of ketones, which are known for their reactivity and versatility in organic synthesis. It is used in various chemical reactions and has applications in multiple fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylidenecyclohexan-1-one typically involves the aldol condensation of cyclohexanone with octanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalysts: Use of more efficient catalysts to speed up the reaction.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Safety Measures: Implementation of safety protocols to handle large quantities of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
2-Octylidenecyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the octylidene group or other substituents are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Depending on the nucleophile, various substituted cyclohexanones or other derivatives.
Aplicaciones Científicas De Investigación
2-Octylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Octylidenecyclohexan-1-one involves its interaction with various molecular targets. The compound can:
Interact with Enzymes: Inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Affect Cellular Processes: Influence cellular signaling pathways, potentially leading to therapeutic effects.
Bind to Receptors: Interact with cellular receptors, modulating their activity and resulting in biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one: A related compound with a similar cyclohexanone structure but without the octylidene group.
Cyclohexanone: The parent compound of 2-Octylidenecyclohexan-1-one, lacking the octylidene substitution.
Octylcyclohexanone: Another derivative with different substitution patterns on the cyclohexanone ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
72927-86-7 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(2E)-2-octylidenecyclohexan-1-one |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h10H,2-9,11-12H2,1H3/b13-10+ |
Clave InChI |
FOTNXVZRWMBVGZ-JLHYYAGUSA-N |
SMILES isomérico |
CCCCCCC/C=C/1\CCCCC1=O |
SMILES canónico |
CCCCCCCC=C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




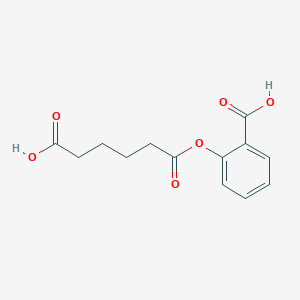
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
